3-(4-fluorophenyl)-1-methyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide
Description
The compound 3-(4-fluorophenyl)-1-methyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide features a pyrazole-5-carboxamide core with three critical structural elements:
- 1-Methyl group: Enhances metabolic stability by reducing oxidative degradation at the pyrazole nitrogen.
- Piperazine-thiophene-ethyl side chain: The ethyl linker connects a piperazine ring modified with a thiophene-2-carbonyl group, likely improving solubility and modulating receptor affinity via hydrogen bonding and conformational flexibility .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2S/c1-26-19(15-18(25-26)16-4-6-17(23)7-5-16)21(29)24-8-9-27-10-12-28(13-11-27)22(30)20-3-2-14-31-20/h2-7,14-15H,8-13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKQFHDWNFUOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to have affinity towards5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep.
Mode of Action
. The influence of the arylpiperazine moiety and the thiophene ring substitutions on binding affinity has been studied.
Biochemical Pathways
Serotonin (5-ht), the neurotransmitter associated with 5-ht1a receptors, has been implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety. Therefore, it can be inferred that this compound might affect the serotonin pathway and its downstream effects.
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups that contribute to its biological activity:
- Pyrazole Core : This five-membered ring is known for various pharmacological properties, including anti-inflammatory and analgesic effects.
- Piperazine Linker : Often utilized in drug design for its ability to enhance solubility and bioavailability.
- Fluorophenyl and Thiophene Substituents : These groups are known to influence the lipophilicity and electronic properties of the compound, potentially enhancing its interaction with biological targets.
Antimicrobial Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and piperazine have shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the thiophene moiety may also contribute to enhanced antimicrobial activity due to its electron-rich nature, which can facilitate interactions with microbial enzymes.
Antifungal Activity
The antifungal potential of pyrazole derivatives has been documented extensively. Compounds featuring the 1H-pyrazole core have demonstrated efficacy against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) indicating varying degrees of potency . Specifically, compounds with halogen substitutions on the aromatic rings often exhibit improved antifungal activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhances biological activity by increasing the electron deficiency of the aromatic system, improving binding affinity to target proteins.
- Linker Variations : Modifications in the piperazine linker can influence both pharmacokinetics and pharmacodynamics, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.
Case Studies
Several research studies have explored similar compounds:
- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their antimicrobial properties. The most active compounds showed MIC values comparable to standard antibiotics .
- Antifungal Evaluation : Research highlighted that certain pyrazole derivatives exhibited antifungal activity with MIC values ranging from 0.06 to 32 μg/mL against various fungi, suggesting that modifications in structure significantly impact efficacy .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures displayed promising results in animal models for treating infections caused by resistant strains .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below compares the target compound with structurally related analogs from the evidence:
Functional Group Impact on Bioactivity
Q & A
Q. What are the critical synthetic steps for preparing this compound, and how can intermediates be purified?
The synthesis involves a multi-step approach:
- Step 1 : Cyclocondensation of fluorophenyl-containing precursors (e.g., 4-fluoroaniline) with carbonyl reagents to form the pyrazole core. Ethyl acetoacetate and DMF-DMA are common reagents for pyrazole ring formation .
- Step 2 : Introduction of the piperazine-thiophene moiety via nucleophilic substitution or coupling reactions. For example, thiophene-2-carbonyl chloride reacts with piperazine derivatives under anhydrous conditions .
- Step 3 : Purification of intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Purity is validated via HPLC (>95%) and melting point analysis .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C-NMR : Assigns proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and confirms piperazine-thiophene connectivity .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the pyrazole and fluorophenyl groups (e.g., 15–25° deviations reported in similar compounds) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Key Modifications :
- Fluorophenyl Group : Substitution with electron-withdrawing groups (e.g., Cl, CF₃) enhances receptor binding affinity in related pyrazole derivatives .
- Piperazine Linker : Increasing alkyl chain length improves solubility but may reduce blood-brain barrier penetration .
- Methodology :
- Synthesize analogs with systematic substituent variations.
- Evaluate bioactivity using assays like kinase inhibition (IC₅₀) or antimicrobial MIC (Minimum Inhibitory Concentration) .
Q. What computational strategies predict binding modes with target receptors?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases, GPCRs). The thiophene-carbonyl group shows strong hydrogen bonding with active-site lysine residues .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .
Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Validation : Confirm activity using SPR (Surface Plasmon Resonance) for binding kinetics and cell-based assays (e.g., apoptosis via flow cytometry) .
Methodological Considerations
Q. What strategies improve synthetic yield during the amide coupling step?
- Reagent Selection : Use HATU or EDCI/HOBt for efficient activation of carboxylic acids.
- Solvent Optimization : Anhydrous DMF or dichloromethane minimizes side reactions.
- Temperature Control : Reactions performed at 0–5°C reduce epimerization .
Q. How to analyze metabolic stability in preclinical studies?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
- CYP Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
